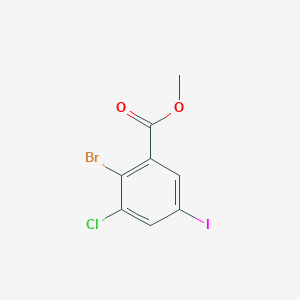

Methyl 2-bromo-3-chloro-5-iodobenzoate

Description

Methyl 2-bromo-3-chloro-5-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrClIO₂. Its structure features bromine, chlorine, and iodine substituents at the 2-, 3-, and 5-positions of the benzoate ring, respectively, with a methyl ester group at the 1-position.

Properties

IUPAC Name |

methyl 2-bromo-3-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZVYJDEZCWXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-chloro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-chloro-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids.

Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas (H2).

Major Products Formed

Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzoates can be formed.

Coupling Products: Biaryl compounds with diverse functional groups.

Reduction Products: Methyl benzoate derivatives with reduced halogen atoms.

Scientific Research Applications

Methyl 2-bromo-3-chloro-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attach to the benzene ring. In coupling reactions, the compound forms bonds with other aromatic compounds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: Methyl 5-bromo-4-chloro-2-iodobenzoate

This isomer shares the same molecular formula (C₈H₅BrClIO₂ ) but differs in substituent positions: bromine (5), chlorine (4), and iodine (2). Key comparisons include:

- Electronic Effects: The proximity of halogens to the ester group varies.

- Reactivity : Iodine’s position (5 in the target vs. 2 in the isomer) may affect regioselectivity in substitution reactions. For instance, iodine’s larger atomic radius and weaker C–I bond (vs. C–Br/Cl) could make it more labile in metal-catalyzed reactions.

- Crystallography : Differences in halogen placement may influence crystal packing and intermolecular interactions, though structural studies are needed to confirm this.

Functional Group Variation: Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

This compound (C₉H₅BrClF₃O₃) replaces iodine at the 5-position with a trifluoromethoxy (-OCF₃) group. Notable contrasts include:

- Electron-Withdrawing Effects : The -OCF₃ group is strongly electron-withdrawing, which may deactivate the aromatic ring toward electrophilic substitution compared to iodine’s moderate electron-withdrawing nature.

- Applications : While iodine facilitates cross-coupling, -OCF₃ is often used to enhance metabolic stability in pharmaceuticals, suggesting divergent applications.

Other Methyl Esters in Research

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) and simpler aromatic analogs (e.g., methyl shikimate) differ significantly:

- Structural Complexity : Terpene-derived esters (e.g., sandaracopimaric acid methyl ester ) feature fused cyclic systems, contrasting with the planar, halogenated benzoate ring of the target compound.

- Reactivity: Halogenated benzoates are more reactive in electrophilic substitutions due to halogen-directed metalation, whereas diterpenoid esters participate in cyclization or oxidation reactions.

Comparative Data Table

Research Implications

The unique halogen arrangement in this compound offers distinct advantages in selective bond activation, though experimental validation of its reactivity and physical properties is lacking. Comparative studies with its isomer and functional analogs highlight the critical role of substituent positioning and electronic effects in tuning reactivity. Future work should prioritize crystallographic analyses and kinetic studies to elucidate structure-activity relationships.

Biological Activity

Methyl 2-bromo-3-chloro-5-iodobenzoate is a halogenated benzoate compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring. This halogenation significantly influences its chemical reactivity and biological interactions. The molecular formula is C₈H₆BrClI O₂, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The halogens enhance the compound's binding affinity to enzymes, potentially inhibiting their activity. For example, similar compounds have been shown to inhibit methyltransferases involved in critical cellular processes .

- Receptor Interaction : The compound may also interact with specific receptors, modulating signaling pathways that are crucial for cellular function.

- Membrane Penetration : The lipophilicity imparted by the halogen substituents allows for better membrane penetration, facilitating its bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymatic pathways in pathogens. Comparative studies have demonstrated that compounds with similar halogenation patterns possess enhanced antimicrobial efficacy against a range of bacteria and fungi.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various halogenated benzoates, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This study highlights the potential application of this compound in developing new antimicrobial agents.

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.